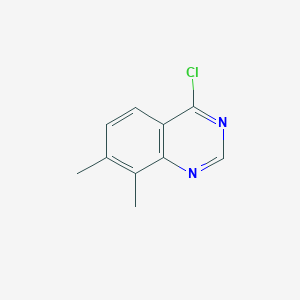

4-Chloro-7,8-dimethylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7,8-dimethylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-3-4-8-9(7(6)2)12-5-13-10(8)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBAQPQQUYXQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=N2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Chloro 7,8 Dimethylquinazoline

Retrosynthetic Analysis for the Elaboration of 4-Chloro-7,8-dimethylquinazoline

A logical retrosynthetic analysis of 4-Chloro-7,8-dimethylquinazoline identifies the key precursor, 7,8-dimethylquinazolin-4(3H)-one. The most straightforward disconnection is the carbon-chlorine bond at the C-4 position. This bond is synthetically formed via a chlorination reaction of the corresponding hydroxyl group (in its tautomeric amide form) of the quinazolinone. This transformation suggests that 7,8-dimethylquinazolin-4(3H)-one is the immediate and crucial precursor.

Further deconstruction of the 7,8-dimethylquinazolin-4(3H)-one core involves breaking the amide bonds within the pyrimidine (B1678525) ring. The Niementowski quinazolinone synthesis provides a classical basis for this disconnection. This approach severs the N1-C2 and C4-N3 bonds, leading back to a substituted anthranilic acid and a one-carbon unit source, such as formamide (B127407) or formamidine (B1211174). For the target molecule, this retrosynthetic step points to 4,5-dimethylanthranilic acid as the primary aromatic building block. This analysis establishes a clear and feasible synthetic pathway from readily available starting materials.

Established and Emerging Synthetic Routes to 4-Chloro-7,8-dimethylquinazoline

The forward synthesis, guided by the retrosynthetic analysis, relies on a two-step sequence: the formation of the quinazolinone ring followed by chlorination.

Synthesis from Substituted Anthranilic Acid Precursors (e.g., 4,5-Dimethylanthranilic Acid)

The construction of the core heterocyclic structure begins with the cyclocondensation of 4,5-dimethylanthranilic acid. A common and effective method involves heating the anthranilic acid with a suitable C1 source. For instance, reacting 4,5-dimethylanthranilic acid with formamidine acetate (B1210297) or refluxing it in an excess of formamide leads to the formation of 7,8-dimethylquinazolin-4(3H)-one. researchgate.netgeneris-publishing.com This reaction, a variation of the Niementowski synthesis, proceeds through an initial acylation of the amino group by formamide, followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone ring system. Optimal conditions often require heating at temperatures between 130-160°C. generis-publishing.comresearchgate.net

The second step is the conversion of the 7,8-dimethylquinazolin-4(3H)-one to the target 4-chloro derivative. This is a standard transformation achieved by treating the quinazolinone with a strong chlorinating agent. researchgate.net Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose, often used in excess as both the reagent and the solvent. researchgate.netnih.gov Heating the quinazolinone in refluxing POCl₃, sometimes with a catalytic amount of a tertiary amine like N,N-dimethylaniline, effectively replaces the C4-hydroxyl group with a chlorine atom. nih.gov Thionyl chloride (SOCl₂) can also be used as an alternative chlorinating agent. researchgate.net The reaction mechanism with POCl₃ involves an initial phosphorylation of the amide oxygen, creating a good leaving group that is subsequently displaced by a chloride ion. nih.gov

Exploration of Alternative Precursors and Multi-Component Reactions for Quinazoline (B50416) Scaffold Assembly

Modern synthetic chemistry seeks more efficient and diverse routes to complex molecules, with multi-component reactions (MCRs) being a prominent strategy. nih.govopenmedicinalchemistryjournal.com MCRs allow for the construction of complex products like quinazolines in a single step from three or more starting materials, offering high atom economy and procedural simplicity. nih.govacs.org

For the synthesis of the 7,8-dimethylquinazoline scaffold, MCRs could utilize alternative precursors. For example, a hypothetical MCR could involve the reaction of a 2-amino-3,4-dimethylbenzonitrile with an aldehyde and an ammonia (B1221849) source. Another emerging MCR strategy involves the domino three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines, which could be adapted to produce the quinazoline core. acs.org These methods offer rapid access to a library of substituted quinazolines by varying the components, although their specific application to produce 4-Chloro-7,8-dimethylquinazoline would require a subsequent chlorination step if a quinazolinone is formed.

Derivatization Strategies and Functional Group Interconversions of 4-Chloro-7,8-dimethylquinazoline

The primary site for derivatization on the 4-Chloro-7,8-dimethylquinazoline molecule is the C-4 position, which is highly activated towards nucleophilic attack.

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNA_r_) reactions. This reactivity is the cornerstone of its use as a synthetic intermediate. DFT calculations on similar 2,4-dichloroquinazolines confirm that the C-4 position is more susceptible to nucleophilic attack than other positions, such as C-2. mdpi.com This regioselectivity allows for precise functionalization.

One of the most significant and widely used derivatizations of 4-chloroquinazolines is the amination reaction to produce 4-aminoquinazoline derivatives, a scaffold present in numerous biologically active compounds. mdpi.comnih.gov The reaction involves treating 4-Chloro-7,8-dimethylquinazoline with a primary or secondary amine.

The reaction conditions are generally dictated by the nucleophilicity of the amine. nih.gov

Aliphatic Amines: Highly nucleophilic aliphatic amines typically react readily with 4-chloroquinazolines, often at room temperature or with gentle heating in a suitable solvent like ethanol (B145695), isopropanol (B130326), or acetonitrile.

Aromatic Amines (Anilines): Less nucleophilic anilines usually require more forcing conditions, such as heating at higher temperatures (e.g., refluxing in isopropanol or n-butanol) or the use of microwave irradiation to achieve good yields in shorter reaction times. nih.gov The presence of a base, such as diisopropylethylamine (DIPEA) or potassium carbonate, may be used to scavenge the HCl generated during the reaction, although it is not always necessary as the reactant amine can serve this purpose.

The versatility of this reaction allows for the introduction of a wide array of amino substituents at the C-4 position, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

Table 1: Representative Amination Reactions on the 4-Chloroquinazoline (B184009) Scaffold This table presents examples of amination reactions analogous to those expected for 4-Chloro-7,8-dimethylquinazoline, based on published data for other 4-chloroquinazoline derivatives.

| Amine Nucleophile | Solvent | Conditions | Product Type | Reference(s) |

| Substituted Anilines | THF/H₂O | Microwave, 2 h | 4-Anilinoquinazolines | nih.gov |

| Primary Aliphatic Amines | Isopropanol | Reflux | 4-(Alkylamino)quinazolines | mdpi.com |

| Benzylamines | Ethanol | Reflux | 4-(Benzylamino)quinazolines | mdpi.com |

| Secondary Amines | Acetonitrile | 80°C | 4-(Dialkylamino)quinazolines | nih.gov |

Hydrazinolysis and Subsequent Transformations to 4-Hydrazinylquinazoline Derivatives

The reaction of 4-chloro-7,8-dimethylquinazoline with hydrazine (B178648) hydrate (B1144303) is a key step in the synthesis of various heterocyclic systems. rsc.orgchemicalpapers.com This nucleophilic substitution reaction, often carried out under reflux, replaces the chlorine atom at the 4-position with a hydrazinyl group, yielding 4-hydrazinyl-7,8-dimethylquinazoline. orgsyn.orgmdpi.com This intermediate is highly reactive and serves as a precursor for the synthesis of fused heterocyclic compounds. mdpi.com

The general procedure involves dissolving 4-chloro-7,8-dimethylquinazoline in a suitable solvent, such as ethanol, followed by the addition of hydrazine hydrate. orgsyn.orggoogle.com The reaction mixture is then heated for several hours to ensure complete conversion. google.com The resulting 4-hydrazinyl-7,8-dimethylquinazoline can be isolated and purified, or used in situ for subsequent transformations. mdpi.com

For instance, the hydrazinyl derivative can undergo condensation reactions with various electrophiles to form a wide range of substituted quinazolines. These transformations are crucial for building more complex molecular architectures with potential biological activities.

Table 1: Synthesis of 4-Hydrazinylquinazoline Derivatives

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

| 4-Chloro-7,8-dimethylquinazoline | Hydrazine hydrate | 4-Hydrazinyl-7,8-dimethylquinazoline | Reflux in ethanol | orgsyn.orggoogle.com |

| 4-Chloroquinoline derivatives | Hydrazine hydrate | 4-Hydrazinylquinoline derivatives | Heating | rsc.org |

| 1-Chloro-6,7-dimethoxyisoquinoline | Hydrazine hydrate | 6,7-Dimethoxyquinoline | Heating in autoclave or water bath | chemicalpapers.com |

Reactivity with Hydroxyalkylamines (e.g., 5-amino-1-pentanol)

The chlorine atom at the C-4 position of the quinazoline ring is susceptible to nucleophilic substitution by various amines, including hydroxyalkylamines like 5-amino-1-pentanol. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The amino group of the hydroxyalkylamine acts as the nucleophile, attacking the electron-deficient C-4 carbon of the quinazoline ring and displacing the chloride ion.

The reaction is generally carried out by heating the 4-chloro-7,8-dimethylquinazoline with the desired hydroxyalkylamine, either neat or in a high-boiling solvent such as DMF. nih.gov The presence of a base may be required to neutralize the HCl generated during the reaction. nih.gov This synthetic route provides a straightforward method for introducing a hydroxyalkylamino side chain onto the quinazoline core, a common structural motif in biologically active molecules. The resulting N-(hydroxyalkyl)-7,8-dimethylquinazolin-4-amine derivatives can be further functionalized at the hydroxyl group to create a library of compounds for structure-activity relationship studies.

Table 2: Reactivity with Hydroxyalkylamines

| Starting Material | Reagent | Product Type | General Reaction Conditions | Reference |

| 4-Chloro-7,8-dimethylquinazoline | 5-amino-1-pentanol | N-(5-hydroxypentyl)-7,8-dimethylquinazolin-4-amine | Heating, potentially with a solvent and base | nih.gov |

| 4-Chloroquinolines | Various alkylamines | 4-Alkylaminoquinolines | Heating, often in a solvent like ethanol or DMF | nih.gov |

| 4,7-Dichloroquinoline | Ethane-1,2-diamine | N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | Stepwise heating | nih.gov |

Annulation and Formation of Fused Heterocyclic Systems

The 4-chloro-7,8-dimethylquinazoline core is an excellent platform for the construction of fused heterocyclic systems. These annulation reactions often involve the initial conversion of the chloro group to a more reactive functional group, such as a hydrazinyl or amino group, which can then participate in cyclization reactions.

Thiazolidinone and azetidinone rings can be fused to the quinazoline nucleus to generate novel heterocyclic systems with potential therapeutic applications. nih.govnih.govorientjchem.org The synthesis of thiazolidinone derivatives often starts from a thiosemicarbazide (B42300) precursor, which can be prepared from the corresponding hydrazinylquinazoline. researchgate.netresearchgate.netresearchgate.net

One common method for constructing the thiazolidinone ring involves the reaction of a Schiff base, derived from the hydrazinylquinazoline and an appropriate aldehyde, with thioglycolic acid. researchgate.net This reaction, often catalyzed by a Lewis acid like zinc chloride, proceeds through a cyclocondensation mechanism to afford the thiazolidinone derivative. researchgate.net

Similarly, azetidinone derivatives can be synthesized by the reaction of a Schiff base with chloroacetyl chloride in the presence of a base such as triethylamine (B128534). orientjchem.org This [2+2] cycloaddition reaction results in the formation of the four-membered azetidinone ring fused to the quinazoline system. orientjchem.org

Table 3: Synthesis of Thiazolidinone and Azetidinone Derivatives

| Precursor | Reagents for Ring Formation | Resulting Fused Ring | General Reaction Conditions | Reference |

| Schiff base of 4-hydrazinyl-7,8-dimethylquinazoline | Thioglycolic acid, ZnCl2 | Thiazolidinone | Reflux in a suitable solvent | researchgate.net |

| Schiff base of 4-hydrazinyl-7,8-dimethylquinazoline | Chloroacetyl chloride, Triethylamine | Azetidinone | Stirring in a suitable solvent | orientjchem.org |

The synthesis of imidazo[4,5-g]quinazolines and related fused systems from 4-chloro-7,8-dimethylquinazoline typically involves a multi-step sequence. A common strategy is to first introduce a diamine moiety, which can then be cyclized to form the imidazole (B134444) ring. For instance, reaction with ethylenediamine (B42938) would yield an intermediate that, upon treatment with a suitable cyclizing agent like formic acid or an aldehyde followed by oxidation, would lead to the formation of the imidazoquinazoline system.

While direct synthesis from 4-chloro-7,8-dimethylquinazoline is less commonly reported, analogous syntheses of related fused quinazolines, such as 5,6,7,8-tetrahydroquinazolines, have been achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. nih.govmdpi.com This suggests that similar strategies involving appropriate precursors derived from 4-chloro-7,8-dimethylquinazoline could be employed.

The construction of fused triazine, tetrazine, and triazole rings onto the quinazoline scaffold opens up avenues to novel chemical entities. The synthesis of these systems often utilizes the 4-hydrazinyl-7,8-dimethylquinazoline intermediate.

For the synthesis of triazolo[4,3-c]quinazolines , the 4-hydrazinyl derivative can be reacted with various reagents. For example, treatment with carbon disulfide in the presence of a base can lead to a mercaptotriazoloquinazoline. researchgate.net Alternatively, reaction with an aldehyde followed by an oxidizing agent can also yield the triazoloquinazoline ring system. researchgate.net Another route involves the reaction of 4-chloroquinazoline with a triazole derivative. mdpi.com

The synthesis of triazinoquinazolines can be achieved by reacting the 4-hydrazinylquinazoline with a 1,2-dicarbonyl compound or its equivalent. This leads to the formation of the six-membered triazine ring fused to the quinazoline core.

The formation of tetrazinoquinazolines is less common but can be envisioned through the reaction of 4-hydrazinylquinazoline with a source of two nitrogen atoms, such as nitrous acid, to form an azido (B1232118) derivative, which could then potentially undergo further cyclization reactions.

Table 4: Synthesis of Fused Triazole, Triazine, and Tetrazine Systems

| Fused System | Precursor | Key Reagents | Reference |

| Triazoloquinazoline | 4-Hydrazinyl-7,8-dimethylquinazoline | Carbon disulfide/base or Aldehyde/oxidizing agent | researchgate.net |

| Triazoloquinazoline | 4-Chloro-7,8-dimethylquinazoline | Triazole derivative | mdpi.com |

| Triazinoquinazoline | 4-Hydrazinyl-7,8-dimethylquinazoline | 1,2-Dicarbonyl compound | - |

| Tetrazinoquinazoline | 4-Hydrazinyl-7,8-dimethylquinazoline | Nitrous acid (to form azide) | - |

Formation of Thiourea (B124793) and Thiosemicarbazide Derivatives

The synthesis of thiourea and thiosemicarbazide derivatives of 4-chloro-7,8-dimethylquinazoline provides access to compounds with a wide range of biological activities. nih.govnih.gov

Thiourea derivatives are typically prepared by reacting an amino-quinazoline with an isothiocyanate. researchgate.net In the context of 4-chloro-7,8-dimethylquinazoline, this would first require the conversion of the chloro group to an amino group. The resulting 4-amino-7,8-dimethylquinazoline can then be treated with a suitable isothiocyanate to yield the corresponding thiourea derivative. researchgate.net

Thiosemicarbazide derivatives are synthesized from the 4-hydrazinyl-7,8-dimethylquinazoline intermediate. nih.govnih.gov The reaction of the hydrazinyl group with an isothiocyanate readily forms the thiosemicarbazide linkage. nih.gov These thiosemicarbazide derivatives can then serve as precursors for the synthesis of other heterocyclic systems, such as thiazolidinones. researchgate.netresearchgate.net

Table 5: Synthesis of Thiourea and Thiosemicarbazide Derivatives

| Derivative Type | Precursor | Key Reagent | Reference |

| Thiourea | 4-Amino-7,8-dimethylquinazoline | Isothiocyanate | researchgate.net |

| Thiosemicarbazide | 4-Hydrazinyl-7,8-dimethylquinazoline | Isothiocyanate | nih.govnih.gov |

Mechanistic Investigations of Synthetic Pathways and Transformation Reactions

The reactivity of the quinazoline ring system is heavily influenced by the substituents on the carbocyclic and heterocyclic rings. In the case of 4-Chloro-7,8-dimethylquinazoline, the electron-donating methyl groups at the 7 and 8 positions can subtly modulate the electronic properties of the scaffold compared to the unsubstituted parent quinazoline. However, the fundamental reaction mechanisms are generally conserved.

The introduction of the chlorine atom at the 4-position of the quinazoline nucleus is a critical step in the synthesis of 4-Chloro-7,8-dimethylquinazoline. This is typically achieved through the chlorination of the corresponding 7,8-dimethylquinazolin-4(3H)-one. The most common reagent for this transformation is phosphorus oxychloride (POCl₃).

The mechanism of chlorination of 4-quinazolones using POCl₃ has been shown to be a two-stage process that can be controlled by temperature. researchgate.netnih.gov The initial step, which occurs at lower temperatures (below 25 °C), is a phosphorylation reaction. In the presence of a base, such as a tertiary amine, the quinazolinone is converted into various phosphorylated intermediates. researchgate.netnih.gov These intermediates can be either N-phosphorylated or O-phosphorylated, and they are in rapid equilibrium. researchgate.netnih.gov

The second stage involves the conversion of these phosphorylated intermediates into the final 4-chloroquinazoline product. This is achieved by heating the reaction mixture to temperatures between 70-90 °C. researchgate.netnih.gov Kinetic studies suggest that the product is formed exclusively from the reaction of the O-phosphorylated intermediates with chloride ions (Cl⁻). researchgate.netnih.gov The chloride ions act as the nucleophile, attacking the C4 position and displacing the phosphate (B84403) group.

Once formed, the 4-Chloro-7,8-dimethylquinazoline is primed for a variety of nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom (N3) in the pyrimidine ring. mdpi.com

The general mechanism for the SNAr reaction on 4-chloroquinazolines is typically considered a two-step addition-elimination process, proceeding through a Meisenheimer-type intermediate. nih.gov However, kinetic studies on the reaction of 4-chloroquinazoline with amines have suggested that the mechanism might be more complex, potentially being on the borderline between a concerted and a stepwise pathway. researchgate.net The nature of the nucleophile and the reaction conditions can influence the precise mechanistic route. researchgate.net For instance, the order of halide leaving group ability (F > Cl ≈ Br > I) is often cited as evidence for a rate-determining first step where the nucleophile adds to the aromatic ring. researchgate.net

| Reaction Type | Key Mechanistic Steps | Intermediates |

| Halogenation (with POCl₃) | 1. Phosphorylation of the quinazolinone. 2. Nucleophilic attack by Cl⁻ on the O-phosphorylated intermediate. | O-phosphorylated and N-phosphorylated quinazolones |

| Nucleophilic Aromatic Substitution (SNAr) | 1. Nucleophilic addition to the C4 position. 2. Elimination of the chloride leaving group. | Meisenheimer-type σ-adduct |

Catalysts and reaction conditions play a pivotal role in controlling the kinetics and selectivity of both the synthesis and subsequent transformations of 4-Chloro-7,8-dimethylquinazoline.

In the chlorination of 7,8-dimethylquinazolin-4(3H)-one with POCl₃, the use of a tertiary amine base, such as triethylamine (TEA), is crucial. researchgate.netnih.gov The base serves to neutralize the HCl generated during the reaction, but more importantly, it promotes the initial phosphorylation step. By maintaining basic conditions, the formation of pseudodimers, which can arise from the reaction of phosphorylated intermediates with unreacted quinazolinone, is suppressed. researchgate.netnih.gov This leads to a cleaner reaction and higher yields of the desired 4-chloro product. The choice of a base with an appropriate pKₐ (aq pKₐ > 9) is important for this purpose. researchgate.netnih.gov

Temperature is another critical parameter. As mentioned earlier, controlling the temperature allows for the separation of the two main stages of the chlorination reaction. researchgate.netnih.gov This can be advantageous for mechanistic studies and for optimizing the reaction for large-scale production.

In the context of nucleophilic substitution reactions of 4-chloroquinazolines, the reaction conditions can significantly impact the outcome. For instance, in reactions with amines, the use of a base like triethylamine is common, particularly when the amine nucleophile is used as its hydrochloride salt. researchgate.net The base liberates the free amine, allowing it to act as a nucleophile.

While not directly involving 4-Chloro-7,8-dimethylquinazoline, studies on other quinazoline syntheses have highlighted the utility of metal catalysts. For example, copper and palladium catalysts have been employed in various C-C and C-N bond-forming reactions to build the quinazoline scaffold or to functionalize it. mdpi.commdpi.com These catalytic systems often require specific ligands and reaction conditions to achieve high efficiency and selectivity. The principles from these studies can potentially be applied to the development of novel catalytic transformations of 4-Chloro-7,8-dimethylquinazoline.

| Reaction | Catalyst/Condition | Effect on Kinetics/Selectivity |

| Chlorination of 7,8-dimethylquinazolin-4(3H)-one | Triethylamine (TEA) | Accelerates initial phosphorylation; suppresses pseudodimer formation. |

| Chlorination of 7,8-dimethylquinazolin-4(3H)-one | Temperature Control | Allows for the separation of phosphorylation and chlorination stages. |

| Nucleophilic Substitution with Amines | Triethylamine (TEA) | Acts as a base to liberate the free amine nucleophile. |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 7,8 Dimethylquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electron density around the proton, while spin-spin coupling reveals the number of neighboring protons, and integration indicates the relative number of protons corresponding to each signal.

Based on this data and general knowledge of quinazoline (B50416) chemistry, we can predict the ¹H-NMR spectrum for 4-Chloro-7,8-dimethylquinazoline .

Aromatic Protons: The quinazoline ring system has three aromatic protons. The proton at position 2 (H-2) is typically the most deshielded due to the influence of the two adjacent nitrogen atoms and would appear as a singlet at a downfield chemical shift, likely around δ 9.0 ppm. The protons at positions 5 and 6 (H-5 and H-6) would appear as doublets due to coupling with each other. Their exact chemical shifts would be influenced by the electron-donating methyl groups at positions 7 and 8. We can expect these to be in the range of δ 7.5-8.2 ppm.

Methyl Protons: The two methyl groups at positions 7 and 8 are expected to appear as singlets in the upfield region of the spectrum, likely between δ 2.4 and 2.7 ppm. The slight difference in their chemical environment might lead to two distinct singlets.

Predicted ¹H-NMR Data for 4-Chloro-7,8-dimethylquinazoline:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~9.0 | Singlet | 1H |

| H-5 | ~8.1 | Doublet | 1H |

| H-6 | ~7.6 | Doublet | 1H |

| 7-CH₃ | ~2.6 | Singlet | 3H |

| 8-CH₃ | ~2.5 | Singlet | 3H |

This table is predictive and based on analog data and known substituent effects.

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).

Specific ¹³C-NMR data for 4-Chloro-7,8-dimethylquinazoline is not available. However, studies on quinoline (B57606) and methylquinoline derivatives show that the chemical shifts of carbon atoms are influenced by the position of substituents researchgate.net. The chlorine atom at C-4 will cause a significant downfield shift for this carbon. The methyl groups at C-7 and C-8 will cause a shielding (upfield shift) effect on the carbons they are attached to and a slight deshielding (downfield shift) on the adjacent carbons.

Predicted ¹³C-NMR Data for 4-Chloro-7,8-dimethylquinazoline:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-4 | ~160 |

| C-4a | ~150 |

| C-5 | ~128 |

| C-6 | ~125 |

| C-7 | ~138 |

| C-8 | ~135 |

| C-8a | ~122 |

| 7-CH₃ | ~20 |

| 8-CH₃ | ~18 |

This table is predictive and based on general values for quinazoline derivatives.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For 4-Chloro-7,8-dimethylquinazoline, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton signals of the methyl groups to their corresponding carbon signals and the aromatic protons to their respective ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. For 4-Chloro-7,8-dimethylquinazoline, a NOESY experiment could show through-space interactions between the H-8 proton and the 7-methyl group, and between the H-5 proton and the 4-chloro substituent, helping to confirm the substitution pattern.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of 4-Chloro-7,8-dimethylquinazoline would be expected to show characteristic absorption bands corresponding to its various functional groups. Studies on quinazoline derivatives provide a basis for these assignments nih.gov.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Alkyl C-H Stretching: The methyl groups would exhibit symmetric and asymmetric C-H stretching vibrations in the range of 2850-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system are expected to produce strong bands in the 1450-1650 cm⁻¹ region. Quinazolines typically show strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹ nih.gov.

C-Cl Stretching: The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring would appear in the 700-900 cm⁻¹ region, and their exact position can be indicative of the substitution pattern.

Predicted IR Absorption Bands for 4-Chloro-7,8-dimethylquinazoline:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Alkyl C-H Stretch | 2850 - 3000 |

| C=N, C=C Stretch (Ring) | 1450 - 1650 |

| C-Cl Stretch | 600 - 800 |

| Aromatic C-H Bend | 700 - 900 |

This table is predictive and based on characteristic group frequencies and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system.

The UV-Vis spectrum of quinazoline and its derivatives is characterized by multiple absorption bands in the UV region, arising from π→π* transitions within the aromatic system. A study on quinazoline derivatives showed that they are stable in solutions like water and DMSO for extended periods, which is relevant for spectroscopic analysis nih.gov. The substitution pattern on the quinazoline ring influences the position and intensity of these absorption bands. The presence of the chloro and dimethyl substituents on the 4-Chloro-7,8-dimethylquinazoline molecule would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazoline.

For related quinazoline derivatives, absorption maxima are often observed in the ranges of 220-250 nm and 300-350 nm researchgate.net. It is anticipated that 4-Chloro-7,8-dimethylquinazoline would exhibit similar absorption characteristics.

Predicted UV-Vis Absorption Maxima for 4-Chloro-7,8-dimethylquinazoline (in a non-polar solvent):

| Transition | Predicted λmax (nm) |

| π→π | ~230 |

| π→π | ~310 |

This table is predictive and based on the UV-Vis spectra of analogous quinazoline compounds.

Analysis of Electronic Transitions and Conjugation Pathways within the Quinazoline Core

The electronic absorption spectrum of quinazoline and its derivatives is characterized by distinct bands arising from π→π* and n→π* transitions within the aromatic system. The UV-Vis absorption spectra of quinazoline derivatives typically exhibit two main absorption bands. researchgate.net For the quinazoline core, a shorter wavelength band, generally observed between 240–300 nm, is attributed to the π→π* transitions of the fused aromatic rings. researchgate.net A longer wavelength band, appearing in the region of 310–425 nm, is typically assigned to n→π* transitions. researchgate.net

In the case of 4-chloro-7,8-dimethylquinazoline , the quinazoline core provides the fundamental framework for these electronic transitions. The fused benzene and pyrimidine (B1678525) rings create an extended π-conjugated system. The introduction of a chlorine atom at the 4-position and two methyl groups at the 7- and 8-positions modifies the electronic properties of the quinazoline core.

The chlorine atom, being an electron-withdrawing group through inductive effects yet a π-donor through resonance, can influence the energy of the molecular orbitals. The methyl groups, being electron-donating, can cause a bathochromic (red) shift in the absorption maxima. The absorption bands for quinazoline derivatives are known to be sensitive to the nature and position of substituents on the ring system. researchgate.net For instance, studies on other quinazoline derivatives have shown that electron-donating or withdrawing groups can significantly alter the absorption maxima. researchgate.net

The conjugation pathway within the 4-chloro-7,8-dimethylquinazoline molecule involves the entire bicyclic aromatic system. The π electrons are delocalized over both the benzene and pyrimidine rings. The lone pairs on the nitrogen atoms of the pyrimidine ring can also participate in the electronic transitions, giving rise to the characteristic n→π* bands. The stability of the molecule is enhanced by this extensive conjugation. The absorption spectra of similar quinazoline derivatives in solvents like DMSO have shown characteristic bands around 224 nm and in the 314-318 nm range, corresponding to π–π* transitions. nih.gov It is expected that 4-chloro-7,8-dimethylquinazoline would exhibit a similar spectral profile, with potential shifts due to the specific substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. For 4-chloro-7,8-dimethylquinazoline, both high-resolution mass spectrometry and fragmentation pattern analysis provide critical data for its unequivocal identification.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The theoretical exact mass of 4-chloro-7,8-dimethylquinazoline (C₁₀H₉ClN₂) can be calculated using the masses of its constituent isotopes.

Table 1: Theoretical Isotopic Masses for HRMS of 4-Chloro-7,8-dimethylquinazoline

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ¹⁴N | 14.003074 |

| C₁₀H₉³⁵ClN₂ | 192.045428 |

| ³⁷Cl | 36.965903 |

| C₁₀H₉³⁷ClN₂ | 194.042478 |

An HRMS analysis of 4-chloro-7,8-dimethylquinazoline would be expected to show a molecular ion peak [M]⁺ at an m/z value very close to 192.0454. The presence of a chlorine atom would also result in a characteristic isotopic pattern, with an [M+2]⁺ peak at approximately m/z 194.0425, with a relative intensity of about one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. This precise mass measurement is instrumental in confirming the elemental formula of the compound.

Fragmentation Pattern Analysis for Structural Confirmation of the Quinazoline Scaffold and Substituents

Electron impact (EI) mass spectrometry of 4-chloro-7,8-dimethylquinazoline would induce fragmentation, providing valuable information about its structure. The fragmentation pattern can help to confirm the presence of the quinazoline scaffold and the specific substituents.

Based on the known fragmentation of related heterocyclic and aromatic compounds, the following fragmentation pathways can be predicted for 4-chloro-7,8-dimethylquinazoline:

Loss of a Chlorine Atom: A common fragmentation pathway for chloro-substituted aromatic compounds is the loss of the chlorine radical. This would result in a fragment ion at [M-Cl]⁺ with an m/z of approximately 157.

Loss of a Methyl Radical: The presence of dimethyl groups on the benzene ring could lead to the loss of a methyl radical (CH₃), resulting in a fragment at [M-CH₃]⁺ with an m/z of about 177. A subsequent loss of the second methyl group is also possible.

Cleavage of the Quinazoline Ring: The quinazoline ring itself can undergo fragmentation. Common cleavages in such heterocyclic systems can involve the loss of small neutral molecules like HCN.

Table 2: Predicted Fragmentation Data for 4-Chloro-7,8-dimethylquinazoline

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [C₁₀H₉ClN₂]⁺ | Molecular Ion | 192/194 |

| [C₁₀H₉N₂]⁺ | Loss of Cl• | 157 |

| [C₉H₆ClN₂]⁺ | Loss of CH₃• | 177/179 |

| [C₉H₈N]⁺ | Loss of Cl• and HCN | 130 |

The analysis of these characteristic fragment ions in the mass spectrum would provide strong evidence for the structure of 4-chloro-7,8-dimethylquinazoline, corroborating the data obtained from other spectroscopic methods.

Computational Chemistry and Theoretical Investigations of 4 Chloro 7,8 Dimethylquinazoline

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental in predicting the properties of 4-Chloro-7,8-dimethylquinazoline. These methods provide a molecular-level description that is crucial for understanding its chemical behavior.

Geometry Optimization using Density Functional Theory (DFT) and Ab Initio Methods

The initial step in the computational analysis of 4-Chloro-7,8-dimethylquinazoline involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms. Density Functional Theory (DFT), particularly with the B3LYP functional, and ab initio methods like Hartree-Fock (HF) are commonly employed for this purpose, often with a basis set such as 6-311++G(d,p).

For analogous quinazoline (B50416) systems, these calculations have successfully predicted bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography. researchgate.net It is anticipated that the optimized structure of 4-Chloro-7,8-dimethylquinazoline would reveal a planar quinazoline ring system. The chlorine atom at the 4-position and the methyl groups at the 7- and 8-positions will influence the electronic distribution and steric profile of the molecule.

Table 1: Predicted Geometrical Parameters for 4-Chloro-7,8-dimethylquinazoline (Based on Analogous Structures)

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Lengths (Ring) | ~1.31 - 1.38 Å |

| C-C Bond Lengths (Ring) | ~1.39 - 1.42 Å |

| C-CH₃ Bond Lengths | ~1.51 Å |

| Bond Angles (within ring) | ~118° - 122° |

Note: These are estimated values based on calculations of similar chloro- and methyl-substituted quinazolines.

Calculation of Vibrational Frequencies and Potential Energy Distribution (PED) Analysis

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. The Potential Energy Distribution (PED) analysis helps in assigning the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes.

Studies on similar quinazoline derivatives have shown that the characteristic vibrational modes can be accurately predicted. nih.gov For 4-Chloro-7,8-dimethylquinazoline, the C-Cl stretching vibration is expected in the lower frequency region of the spectrum. The C-H stretching vibrations of the methyl groups and the aromatic ring would appear at higher frequencies. The quinazoline ring vibrations will be observed in the fingerprint region.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gaps and Spatial Distributions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO energy gap, is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.

In related quinazoline derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. researchgate.net For 4-Chloro-7,8-dimethylquinazoline, the HOMO is expected to be located on the dimethyl-substituted benzene (B151609) ring, while the LUMO is likely to be centered on the pyrimidine (B1678525) ring, particularly the C4-N3-C2 region, influenced by the electron-withdrawing chlorine atom. Theoretical studies on 2,4-dichloroquinazoline (B46505) have shown that the LUMO coefficient is highest at the 4-position, making it susceptible to nucleophilic attack. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for 4-Chloro-7,8-dimethylquinazoline (Based on Analogous Structures)

| Parameter | Predicted Energy (eV) |

| E(HOMO) | -6.5 to -7.5 |

| E(LUMO) | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: These values are estimations based on DFT calculations of similar quinazoline derivatives.

Determination of Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Chemical Softness (S) : The reciprocal of hardness, indicating the ease of change in electron distribution.

Electronegativity (χ) : The power of an atom in a molecule to attract electrons.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

These parameters are invaluable for predicting how 4-Chloro-7,8-dimethylquinazoline will interact with other reagents.

Electronic Structure and Charge Distribution Analyses

The analysis of the electronic structure provides a map of the charge distribution within the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It is a powerful tool for identifying the sites for electrostatic interactions and predicting chemical reactivity. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For 4-Chloro-7,8-dimethylquinazoline, the MEP map is expected to show a region of high negative potential around the nitrogen atoms of the quinazoline ring due to their lone pairs of electrons. researchgate.net The area around the chlorine atom will also exhibit negative potential. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring will be characterized by positive electrostatic potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the regioselectivity of chemical reactions. For instance, the negative potential on the nitrogen atoms suggests they can act as proton acceptors or coordinate with metal ions.

Computational Analysis of 4-Chloro-7,8-dimethylquinazoline Remains a Field for Future Investigation

Despite a thorough search of available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound 4-Chloro-7,8-dimethylquinazoline are not presently available in the public domain. Therefore, the comprehensive analysis as outlined in the requested article, including population analysis, Natural Bond Orbital (NBO) analysis, topological analyses of electron density, and prediction of reactivity, cannot be generated at this time.

The exploration of a molecule's electronic structure and reactivity through computational chemistry provides invaluable insights for various applications, including drug design and materials science. Methodologies such as Population Analysis, NBO, Localized Orbital Locator (LOL), Electron Localization Function (ELF), Reduced Density Gradient (RDG), and Non-Covalent Interaction (NCI) index are powerful tools to elucidate atomic charge distribution, intramolecular interactions, bonding characteristics, and potential sites for chemical reactions.

However, the application of these sophisticated computational methods is highly specific to the molecule under investigation. The substitution pattern of the quinazoline core, in this case with a chloro group at the 4-position and dimethyl groups at the 7- and 8-positions, will uniquely influence its electronic and chemical properties. Without dedicated studies on 4-Chloro-7,8-dimethylquinazoline, any attempt to extrapolate data from related but distinct quinazoline or quinoline (B57606) derivatives would be scientifically unsound and would violate the strict focus of the requested article.

For instance, while general principles of NBO analysis allow for the understanding of charge transfer and stability, the specific stabilization energies and orbital interactions are unique to the molecular geometry and electronic makeup of 4-Chloro-7,8-dimethylquinazoline. uni-muenchen.dewisc.eduwisc.edufaccts.deresearchgate.net Similarly, topological analyses using LOL and ELF, which are instrumental in visualizing covalent bonds and lone pairs, require quantum chemical calculations performed on this specific molecule. rsc.org The same holds true for RDG and NCI index analyses, which reveal weak intramolecular and intermolecular interactions. scielo.org.mx

Furthermore, predicting the electrophilic and nucleophilic attack sites on the quinazoline ring is critically dependent on the electronic landscape dictated by its substituents. While studies on other quinoline derivatives have utilized such predictive models, these findings are not directly transferable. nih.gov

The absence of specific research on 4-Chloro-7,8-dimethylquinazoline highlights a gap in the current scientific literature and presents an opportunity for future research. Such a study would contribute valuable data to the broader understanding of substituted quinazolines, a class of compounds with significant interest in medicinal chemistry.

Prediction of Reactivity and Selectivity

Computational Basicity Calculations and Protonation Site Prediction

Computational chemistry provides powerful tools for predicting the basicity and protonation sites of heterocyclic molecules like 4-chloro-7,8-dimethylquinazoline. These theoretical investigations are crucial for understanding the molecule's reactivity, potential interactions with biological targets, and physicochemical properties. The primary sites of protonation in quinazoline and its derivatives are the nitrogen atoms of the heterocyclic ring.

The prediction of the most likely protonation site involves calculating the relative energies of the possible protonated forms of the molecule. For 4-chloro-7,8-dimethylquinazoline, protonation can occur at either the N1 or N3 position. Computational models, such as those employing DFT, can calculate the gas-phase basicity (GPB) or the proton affinity (PA) for each nitrogen atom. rutgers.eduacs.org Generally, the site that leads to the most stable protonated species is the preferred site of protonation.

Studies on similar quinazoline systems have shown that the calculated atomic charge on the N1 atom can be a reliable descriptor for predicting the experimental pKa values. researchgate.net This suggests that the N1 position is a primary site of interaction in protonation events. Furthermore, research on various N-heterocycles has established protocols for predicting deprotonation sites, which are conversely related to the most probable protonation sites. uni-muenchen.de For the parent quinazoline molecule, the pKa values are relatively high, and while deprotonation for the purpose of metalation occurs at the C2 position due to coordination effects, protonation is favored at the nitrogen atoms. uni-muenchen.de

The photophysical properties of quinazoline derivatives have also been shown to be sensitive to protonation. The protonation of the nitrogen atoms in the heterocyclic ring can lead to significant changes in the molecule's absorption and emission spectra, resulting in dramatic color changes. acs.org This phenomenon underscores the importance of the nitrogen atoms as the primary basic centers of the molecule.

| Protonation Site | Predicted Relative pKa | Rationale |

| N1 | Higher | The electron-donating effect of the dimethyl groups at positions 7 and 8 increases electron density in the benzene portion of the ring, which can be relayed to N1, enhancing its basicity. |

| N3 | Lower | The N3 atom is in closer proximity to the electron-withdrawing chloro group at position 4, which would decrease its basicity relative to N1. |

It is important to note that these are qualitative predictions. Accurate quantitative values would require specific DFT calculations for 4-chloro-7,8-dimethylquinazoline, taking into account solvent effects and employing appropriate theoretical models. youtube.com Such calculations would involve optimizing the geometry of the neutral and protonated species and calculating their free energies to determine the pKa values. youtube.com

Structure Activity Relationship Sar Investigations and Mechanistic Insights into Molecular Interactions Through in Silico Approaches

Design Principles for Quinazoline (B50416) Derivatives Based on the 4-Chloro-7,8-dimethylquinazoline Scaffold

The design of novel therapeutic agents from the 4-chloro-7,8-dimethylquinazoline scaffold would be rooted in established medicinal chemistry strategies. The chloro group at the C4 position is a key reactive site, making it an ideal handle for introducing a wide variety of substituents via nucleophilic substitution reactions. This allows for the exploration of chemical space around the core structure to modulate pharmacological activity.

Key Design Considerations:

Target-Oriented Design: The primary design principle would be based on the intended biological target. For instance, if targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR), which is a common target for quinazoline-based inhibitors, the design would aim to introduce moieties at the C4 position that can form key interactions within the ATP-binding pocket of the enzyme. nih.govnih.gov

Exploitation of the C4 Position: The 4-position is crucial for activity in many quinazoline inhibitors. Derivatives are often synthesized by reacting the 4-chloroquinazoline (B184009) with various anilines, amines, or other nucleophiles. The nature of the group introduced at this position profoundly influences binding affinity and selectivity. researchgate.net

Role of the 7,8-Dimethyl Groups: The methyl groups at the C7 and C8 positions are significant. These small, lipophilic groups can influence the compound's solubility, metabolic stability, and interaction with the target protein. mdpi.com They can fit into hydrophobic pockets within a binding site, potentially enhancing binding affinity. The presence of substituents at positions 6 and 7 of the quinazoline ring has been shown to be important for the activity of many kinase inhibitors.

Bioisosteric Replacement: To fine-tune properties, medicinal chemists would likely employ bioisosteric replacement strategies. For example, the methyl groups could be replaced with other small alkyl groups, halogens, or methoxy (B1213986) groups to probe the effect on activity.

A typical synthetic approach would involve the reaction of 4-chloro-7,8-dimethylquinazoline with a library of amines or anilines to generate a series of 4-aminoquinazoline derivatives for biological screening.

In Silico Modeling of Molecular Recognition and Interactions

Computational techniques are indispensable tools in modern drug discovery for predicting how a ligand like a 4-chloro-7,8-dimethylquinazoline derivative might interact with a biological target.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For derivatives of 4-chloro-7,8-dimethylquinazoline, docking studies would be performed against the three-dimensional crystal structures of relevant targets, such as protein kinases (e.g., EGFR, VEGFR) or other enzymes. nih.govnih.gov

The process involves:

Preparation of the Receptor and Ligands: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structures of the synthesized or designed quinazoline derivatives are built and optimized.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligands are placed into the binding site of the receptor in various conformations. The program then scores the different poses based on a scoring function that estimates the binding affinity.

These studies can reveal crucial binding interactions, such as:

Hydrogen Bonds: Key interactions often involve the nitrogen atoms (N1 and N3) of the quinazoline ring system. For example, in many EGFR inhibitors, the N1 atom forms a critical hydrogen bond with a methionine residue in the hinge region of the kinase. nih.gov

Hydrophobic Interactions: The dimethyl-substituted benzene (B151609) ring of the scaffold and parts of the C4-substituent would be expected to form hydrophobic and van der Waals interactions with nonpolar residues in the active site. nih.gov

Pi-Pi Stacking: Aromatic rings in the C4-substituent can engage in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine.

The results of docking studies are often presented in a table summarizing the binding energies and key interacting residues for a series of compounds.

Interactive Table: Hypothetical Docking Scores of 4-Chloro-7,8-dimethylquinazoline Derivatives against a Protein Kinase

| Compound ID | C4-Substituent | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Scaffold | -Cl | -5.2 | Met793 |

| Deriv-01 | -NH-(3-ethynylaniline) | -8.5 | Met793, Leu718, Gly796 |

| Deriv-02 | -NH-(4-methoxyaniline) | -7.9 | Met793, Cys775 |

| Deriv-03 | -NH-(3-chloro-4-fluoroaniline) | -9.1 | Met793, Thr790, Leu844 |

Note: This data is illustrative and based on general principles of quinazoline-kinase interactions.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation would be performed on the best-scoring poses obtained from docking studies to assess the stability of the predicted interactions. nih.gov

The simulation calculates the forces between atoms and uses them to predict the movements of the atoms in the complex over a period of nanoseconds or even microseconds. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to assess the stability of the complex. A stable RMSD plot over time suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation, confirming the stability of these key interactions.

MD simulations provide a more rigorous assessment of the binding hypothesis generated by molecular docking and can help to refine the understanding of the ligand-receptor interaction. nih.gov

Elucidation of the Influence of Substituents on Molecular Recognition and Binding Affinities

By synthesizing and testing a library of derivatives of 4-chloro-7,8-dimethylquinazoline, a structure-activity relationship (SAR) can be established. This involves systematically changing the substituent at the C4 position and observing the effect on biological activity.

Key SAR insights that might be expected:

Effect of C4-Aniline Substitution: For kinase inhibitors, substitution with a small, appropriately substituted aniline (B41778) is often beneficial. Electron-withdrawing groups (e.g., chloro, bromo, cyano) or small lipophilic groups on the aniline ring can enhance potency by forming additional interactions in the active site.

Influence of the 7,8-Dimethyl Groups: Comparing the activity of 7,8-dimethyl substituted compounds to analogs with other substituents (e.g., 6,7-dimethoxy, 7-fluoro) would clarify the role of these groups. The dimethyl groups might provide optimal van der Waals contacts within a specific hydrophobic sub-pocket of the target protein.

Requirement for a Hydrogen Bond Donor/Acceptor: The nature of the linker at C4 is critical. An -NH- group is often essential to act as a hydrogen bond donor to the backbone of the kinase hinge region.

Computational Approaches to Understanding Potential Mechanisms of Action at the Molecular Level (e.g., Enzyme Inhibition Profiles)

Computational studies can help elucidate the mechanism of action at a molecular level. For instance, if a series of 4-chloro-7,8-dimethylquinazoline derivatives are found to be potent enzyme inhibitors, computational methods can explain why.

Competitive vs. Non-competitive Inhibition: Docking studies can clearly show whether a compound binds in the active site (competitive inhibition) or at an allosteric site (non-competitive inhibition). For kinase inhibitors based on the quinazoline scaffold, binding is typically competitive with ATP.

Predicting Resistance Mutations: If the target is known to develop resistance through mutations, docking the inhibitors into the crystal structures of the mutated protein can predict whether the compounds will remain effective. For example, a mutation might introduce a bulky amino acid that sterically hinders the binding of the inhibitor.

Selectivity Profiling: To understand why an inhibitor is selective for one kinase over another, it can be docked into the active sites of multiple kinases. Differences in the amino acid sequences of the active sites can explain the observed selectivity profile. For example, a threonine residue in one kinase might be replaced by a larger methionine in another, preventing the inhibitor from binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.